N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are bicyclic compounds that contain both benzene and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and a suitable aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The chloro and methyl substituents play a crucial role in modulating its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- **N-(5-chloro-1,3-benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
- **2-chloro-N-(5-chloro-2-phenylbenzoxazol-2-yl)acetamide
- **N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide
Uniqueness
N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H14Cl2N2O2 |
---|---|
Molecular Weight |
397.2 g/mol |
IUPAC Name |
N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C21H14Cl2N2O2/c1-12-4-2-3-5-15(12)20(26)24-17-10-13(6-8-16(17)23)21-25-18-11-14(22)7-9-19(18)27-21/h2-11H,1H3,(H,24,26) |
InChI Key |
FXZLPNHAXZNKHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.